molecular formula C13H18N2O4 B5518002 N-(3,5-dimethoxyphenyl)-4-morpholinecarboxamide

N-(3,5-dimethoxyphenyl)-4-morpholinecarboxamide

Cat. No.: B5518002
M. Wt: 266.29 g/mol
InChI Key: MFSPTHKEAYATOI-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-morpholinecarboxamide is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.12665706 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One area of application involves the synthesis and structural characterization of compounds. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showcased the compound's crystal structure determined by single crystal X-ray diffraction, highlighting its potential in material science and molecular engineering (Prabhuswamy et al., 2016).

Chemical Synthesis Techniques

Research into chemical synthesis techniques often explores the creation of novel compounds for various applications. An example is the development of an efficient synthesis method for morpholin-2-one derivatives, using glycolaldehyde dimer and the Ugi multicomponent reaction. This demonstrates the versatility of morpholine derivatives in synthesizing biologically active compounds (Kim et al., 2001).

Antifungal and Antimicrobial Research

Compounds structurally related to N-(3,5-dimethoxyphenyl)-4-morpholinecarboxamide have been evaluated for their antifungal and antimicrobial properties. For instance, research on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes provided insights into their structure and antifungal activity, illustrating the potential for developing new antifungal agents (Weiqun et al., 2005).

Material Science and Polymer Stabilization

Additionally, compounds with morpholine components have been investigated in materials science, such as in the synthesis of new thiophene derivatives used as photostabilizers for rigid poly(vinyl chloride). This research indicates the application of these compounds in enhancing the durability and lifespan of polymer materials (Balakit et al., 2015).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to say what its mechanism of action would be. If it’s a drug, its mechanism would depend on what biological target it interacts with .

Future Directions

The future directions for a compound like this would depend on its uses. If it’s a drug or a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, or investigating its mechanism of action .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-17-11-7-10(8-12(9-11)18-2)14-13(16)15-3-5-19-6-4-15/h7-9H,3-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSPTHKEAYATOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.